5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one
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Overview
Description
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one is an organic compound that features a unique combination of a sulfanyl group and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one typically involves the reaction of 4-methylbenzenethiol with 4-phenyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxolanones depending on the nucleophile used.
Scientific Research Applications
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Methylphenyl)sulfinyl]-4-phenyloxolan-2-one: An oxidized form of the compound with a sulfinyl group instead of a sulfanyl group.
5-[(4-Methylphenyl)sulfonyl]-4-phenyloxolan-2-one: Another oxidized form with a sulfonyl group.
4-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one: A structural isomer with the sulfanyl group at a different position.
Uniqueness
5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
823213-97-4 |
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Molecular Formula |
C17H16O2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C17H16O2S/c1-12-7-9-14(10-8-12)20-17-15(11-16(18)19-17)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
InChI Key |
AFBWFVCGHCGFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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